molecular formula C32H38N4O11 B10797111 Z-VAD-AMC (acetate)

Z-VAD-AMC (acetate)

Cat. No.: B10797111
M. Wt: 654.7 g/mol
InChI Key: SXYMXZONFDAVEL-FYPZEFOXSA-N
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Description

Z-VAD-AMC (acetate) is a fluorogenic substrate specifically designed for caspase-1. Upon enzymatic cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, a fluorescent molecule that can be used to quantify caspase-1 activity. This compound is widely used in biochemical research to study apoptosis and other cell death mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-VAD-AMC (acetate) involves multiple steps, starting with the protection of amino acids and the coupling of these protected amino acids to form the desired peptide sequence. The final step involves the attachment of the 7-amino-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .

Industrial Production Methods: Industrial production of Z-VAD-AMC (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Z-VAD-AMC (acetate) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1, releasing the fluorescent 7-amino-4-methylcoumarin. This reaction is highly specific and does not involve oxidation, reduction, or substitution reactions .

Common Reagents and Conditions: The enzymatic cleavage reaction requires the presence of active caspase-1 and is typically carried out in buffered aqueous solutions at physiological pH. The reaction conditions are optimized to ensure maximum activity of caspase-1 .

Major Products: The major product of the enzymatic cleavage of Z-VAD-AMC (acetate) is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily quantified using fluorescence spectroscopy .

Scientific Research Applications

Z-VAD-AMC (acetate) has a wide range of applications in scientific research:

Mechanism of Action

Z-VAD-AMC (acetate) exerts its effects by serving as a substrate for caspase-1. Upon cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, which fluoresces and can be quantified. This allows researchers to measure caspase-1 activity and study its role in apoptosis and other cellular processes. The molecular target of Z-VAD-AMC (acetate) is caspase-1, and the pathway involved is the caspase-mediated apoptotic pathway .

Comparison with Similar Compounds

  • Z-DEVD-AMC (acetate)
  • Z-LEHD-AMC (acetate)
  • Z-IETD-AMC (acetate)

Comparison: Z-VAD-AMC (acetate) is unique in its specificity for caspase-1, whereas other similar compounds like Z-DEVD-AMC (acetate) and Z-LEHD-AMC (acetate) are substrates for different caspases. This specificity makes Z-VAD-AMC (acetate) particularly useful for studying caspase-1 activity and its role in apoptosis .

Properties

Molecular Formula

C32H38N4O11

Molecular Weight

654.7 g/mol

IUPAC Name

acetic acid;(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H34N4O9.C2H4O2/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20;1-2(3)4/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36);1H3,(H,3,4)/t18-,22-,26-;/m0./s1

InChI Key

SXYMXZONFDAVEL-FYPZEFOXSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O

Origin of Product

United States

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